1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride
Brand Name:
Vulcanchem
CAS No.:
109377-02-8
VCID:
VC20749186
InChI:
InChI=1S/C22H40N4O3.3ClH/c1-20(27)29-21(18-24-11-6-3-7-12-24)19-25-14-16-26(17-15-25)22(28)8-13-23-9-4-2-5-10-23;;;/h21H,2-19H2,1H3;3*1H
SMILES:
CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl
Molecular Formula:
C22H43Cl3N4O3
Molecular Weight:
518 g/mol
1-(3-Piperidinopropionyl)-4-(2-acetyloxy-3-piperidinopropyl)piperazine trihydrochloride
CAS No.: 109377-02-8
Cat. No.: VC20749186
Molecular Formula: C22H43Cl3N4O3
Molecular Weight: 518 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109377-02-8 |
|---|---|
| Molecular Formula | C22H43Cl3N4O3 |
| Molecular Weight | 518 g/mol |
| IUPAC Name | [1-piperidin-1-yl-3-[4-(3-piperidin-1-ylpropanoyl)piperazin-1-yl]propan-2-yl] acetate;trihydrochloride |
| Standard InChI | InChI=1S/C22H40N4O3.3ClH/c1-20(27)29-21(18-24-11-6-3-7-12-24)19-25-14-16-26(17-15-25)22(28)8-13-23-9-4-2-5-10-23;;;/h21H,2-19H2,1H3;3*1H |
| Standard InChI Key | QWZZQZIOLMQVPV-UHFFFAOYSA-N |
| SMILES | CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl |
| Canonical SMILES | CC(=O)OC(CN1CCCCC1)CN2CCN(CC2)C(=O)CCN3CCCCC3.Cl.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator